molecular formula C22H23NO4S2 B2382630 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946234-95-3

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2382630
CAS No.: 946234-95-3
M. Wt: 429.55
InChI Key: GUGSOLVAIWBQOO-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (molecular formula: C₂₂H₂₃NO₆S₂, molecular weight: 461.55 g/mol) is a thiophene-based sulfonamide derivative. Its structure comprises a central thiophene ring substituted at position 2 with an ethyl carboxylate group, at position 3 with a sulfamoyl group linked to a 3,4-dimethylphenyl moiety, and at position 4 with a 4-methylphenyl group (Fig. 1).

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-18-11-8-15(3)16(4)12-18/h6-13,23H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSOLVAIWBQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives with sulfonamide or carboxamide substituents are widely explored for their pharmacological and material science applications. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and research findings.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Functional Groups Research Findings / Applications References
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 3: Sulfamoyl (3,4-dimethylphenyl); 4: 4-methylphenyl 461.55 Sulfamoyl, Carboxylate Screening compound for enzyme inhibition
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 3: Sulfamoyl (2,4-dimethylphenyl); 4: 4-methylphenyl 443.53 Sulfamoyl, Methyl ester Structural analog with improved solubility
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 3: Sulfamoyl (2-ethoxyphenyl); 4: 4-methylphenyl 445.55 Sulfamoyl, Ethoxy group Enhanced pharmacokinetic stability
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4: 4-chlorophenyl; 2: Cyanoacetamide 361.82 Cyanoacetamide, Chlorophenyl Anticancer candidate in preclinical studies
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3: Bromo; 4: Cyano; 5: Ethoxycarbonylmethylsulfanyl 406.29 Bromo, Cyano, Sulfanyl Intermediate for bioactive heterocycles

Key Observations

Sulfamoyl Group Variations: The 3,4-dimethylphenyl substituent in the target compound (vs. 2,4-dimethylphenyl in ) may influence steric hindrance and binding affinity. The 3,4-dimethyl configuration likely enhances hydrophobic interactions in enzyme pockets compared to the 2,4-dimethyl analog .

Carboxylate vs. Cyanoacetamide: The ethyl carboxylate group in the target compound offers hydrogen-bonding capacity, while cyanoacetamide derivatives (e.g., ) provide additional π-π stacking interactions, which are critical in kinase inhibition .

Halogen and Heteroatom Effects: Bromo and cyano substituents (e.g., ) increase electrophilicity, making such compounds reactive intermediates for synthesizing thienothienopyrimidines, a class with reported antitumor activity .

Biological Activity Trends: Sulfamoyl-containing derivatives (target compound and ) are prioritized for carbonic anhydrase or tyrosine kinase inhibition due to their structural mimicry of endogenous substrates . Cyanoacetamide analogs (e.g., ) show promise in apoptosis induction, as seen in preliminary cytotoxicity assays against HeLa cells .

Biological Activity

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, properties, and biological evaluations, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate moiety. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S and it has a molecular weight of approximately 366.45 g/mol. The structural representation is as follows:

Ethyl 3 3 4 dimethylphenyl sulfamoyl 4 4 methylphenyl thiophene 2 carboxylate\text{Ethyl 3 3 4 dimethylphenyl sulfamoyl 4 4 methylphenyl thiophene 2 carboxylate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Thiophene Ring : Starting from appropriate precursors, the thiophene ring is constructed using cyclization reactions.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to form the ethyl carboxylate group.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Viability Assays : Studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : It is hypothesized that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signaling pathways.

Study 1: In Vitro Evaluation

In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed a significant reduction in paw edema, indicating effective anti-inflammatory properties.

Data Summary Table

PropertyValue
Molecular FormulaC19H22N2O3SC_{19}H_{22}N_{2}O_{3}S
Molecular Weight366.45 g/mol
IC50 (MCF-7)~15 µM
Anti-inflammatory ActivitySignificant reduction in edema

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